molecular formula C12H18N2O4 B2701670 Pyrraline-d4 CAS No. 2446534-02-5

Pyrraline-d4

Cat. No.: B2701670
CAS No.: 2446534-02-5
M. Wt: 258.31
InChI Key: VTYFITADLSVOAS-KYRNDUIRSA-N
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Description

Pyrraline-d4 is a deuterated amino acid derivative. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific research applications, including metabolic studies and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrraline-d4 typically involves the incorporation of deuterium atoms into the amino acid structure. This can be achieved through several synthetic routes, including:

    Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.

    Reductive Amination: Using deuterated reducing agents to introduce deuterium atoms into the molecule.

    Deuterated Building Blocks: Starting with deuterated precursors to construct the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated starting materials. The choice of method depends on the availability of deuterated reagents and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pyrraline-d4 can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pyrraline-d4 has several scientific research applications:

    Metabolic Studies: The deuterium labeling allows for tracing metabolic pathways and studying enzyme kinetics.

    Mechanistic Investigations: The compound can be used to investigate reaction mechanisms and isotope effects.

    Biological Research: It can be used in studies involving protein synthesis and degradation.

    Medical Research:

    Industrial Applications: Use in the synthesis of deuterated drugs and other compounds.

Mechanism of Action

The mechanism of action of Pyrraline-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions, providing insights into reaction mechanisms and enzyme activities. The compound may also interact with specific proteins or enzymes, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Pyrraline-d4: The non-deuterated analog of the compound.

    (2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]pentanoic acid: A similar compound with a different carbon chain length.

    (2S)-2-Amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]butanoic acid: Another analog with a shorter carbon chain.

Uniqueness

The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the physical and chemical properties of the compound, making it valuable for studying isotope effects and tracing metabolic pathways.

Properties

IUPAC Name

(2S)-2-amino-4,4,5,5-tetradeuterio-6-[2-formyl-5-(hydroxymethyl)pyrrol-1-yl]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c13-11(12(17)18)3-1-2-6-14-9(7-15)4-5-10(14)8-16/h4-5,7,11,16H,1-3,6,8,13H2,(H,17,18)/t11-/m0/s1/i1D2,2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYFITADLSVOAS-KYRNDUIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(C(=C1)C=O)CCCCC(C(=O)O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN1C(=CC=C1C=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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